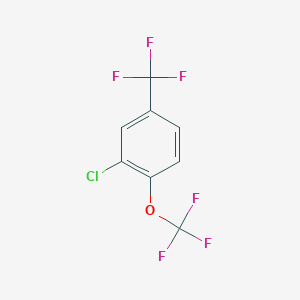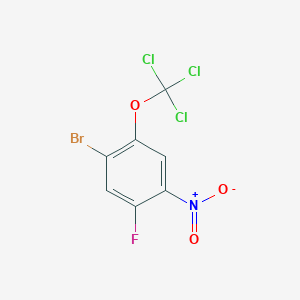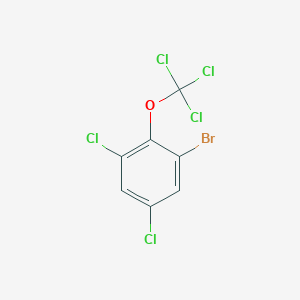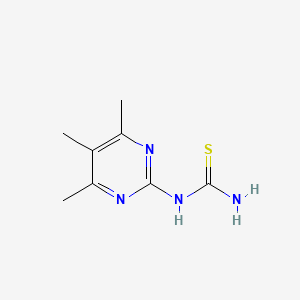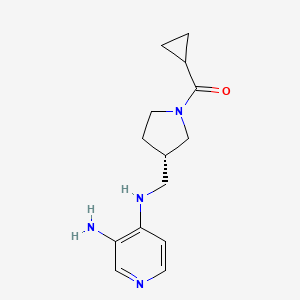
(S)-(3-((3-aminopyridin-4-ylamino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a cyclopropyl group, which is a three-membered carbon ring, and an aminopyridine group, which is a pyridine ring (a six-membered ring with two double bonds and one nitrogen atom) with an amino group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrrolidine ring might be formed through a cyclization reaction, while the cyclopropyl group might be introduced through a cyclopropanation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrrolidine and cyclopropyl rings would introduce strain into the molecule, which could have interesting effects on its reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in acid-base reactions, while the double bonds in the pyridine ring could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of polar functional groups like the amino group would likely make it somewhat soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
(S)-(3-((3-aminopyridin-4-ylamino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone and related compounds have been synthesized and analyzed for their potential in various scientific applications. The structural and chemical properties of these compounds are crucial for their applications in medicinal chemistry and material science.
Kobayashi et al. (2011) described the synthesis of derivatives through reactions of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents, leading to 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols, which after O-acylation, yielded 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-yl acetates in good yields. This method showcases the versatility of pyridinyl methanone derivatives in synthesizing complex heterocyclic compounds (K. Kobayashi et al., 2011).
Huang et al. (2021) reported on the synthesis, crystal structure, and DFT study of related boric acid ester intermediates with benzene rings. Their work emphasizes the importance of such compounds in developing new materials with potential applications in various fields, including pharmaceuticals and electronics (P.-Y. Huang et al., 2021).
Applications in Medicinal Chemistry
The structural complexity and the ability to modify the core structure of (S)-(3-((3-aminopyridin-4-ylamino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone derivatives make them valuable for the design of novel therapeutic agents.
- A study by Tsuno et al. (2017) on a series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives identified selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds showed an analgesic effect in models of mechanical hyperalgesia, highlighting the potential of pyridinyl methanone derivatives in pain management (Naoki Tsuno et al., 2017).
Advanced Organic Synthesis Techniques
Research on (S)-(3-((3-aminopyridin-4-ylamino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone and its analogs also contributes to the development of advanced organic synthesis techniques, aiding in the creation of more complex and functionalized molecules for various applications.
- Oliveira Udry et al. (2014) achieved stereospecific synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions, demonstrating the adaptability of such compounds in synthesizing highly stereospecific structures. This work not only expands the toolbox for organic synthesis but also paves the way for the creation of molecules with specific biological activities (Guillermo A Oliveira Udry et al., 2014).
Direcciones Futuras
The compound could potentially be of interest in a variety of fields, depending on its properties. For example, if it has biological activity, it could be studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
Propiedades
IUPAC Name |
[(3S)-3-[[(3-aminopyridin-4-yl)amino]methyl]pyrrolidin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c15-12-8-16-5-3-13(12)17-7-10-4-6-18(9-10)14(19)11-1-2-11/h3,5,8,10-11H,1-2,4,6-7,9,15H2,(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCNQLHWMJDNNO-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)CNC3=C(C=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CNC2=C(C=NC=C2)N)C(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(3-((3-aminopyridin-4-ylamino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



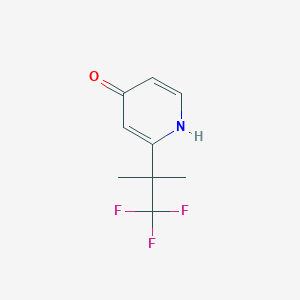
![[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid](/img/structure/B1403882.png)
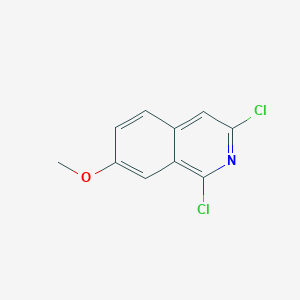
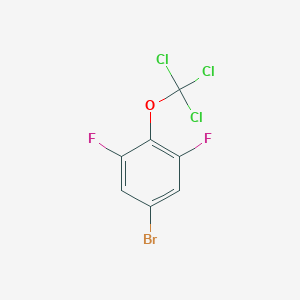


![(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1403890.png)
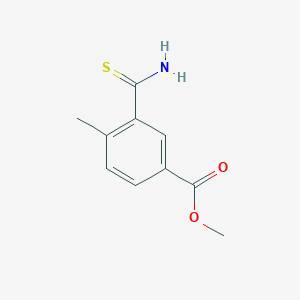
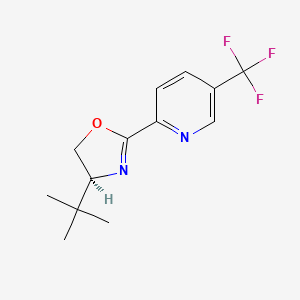
![2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1403895.png)
